

β-Resorcyaldehyde physical and chemical characteristics

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Compound of Interest

Compound Name: **2,4-Dihydroxybenzaldehyde**

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β-Resorcyaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Resorcyaldehyde, systematically known as **2,4-dihydroxybenzaldehyde**, is an organic compound belonging to the family of phenolic aldehydes. It is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a formyl (-CHO) group at position 1. This molecule serves as a versatile intermediate and building block in the synthesis of a wide array of pharmaceuticals, dyes, agrochemicals, and materials. Its antioxidant and antibacterial properties also make it a subject of interest in medicinal chemistry and drug development. This guide provides an in-depth overview of its core physical and chemical characteristics, experimental protocols, and key reactivity pathways.

Physical and Chemical Characteristics

β-Resorcyaldehyde is typically a crystalline solid, ranging in color from cream or light yellow to beige.^[1] It is known to be sensitive to air and moisture, and prolonged exposure can cause it to turn into a brown, amorphous powder that is insoluble in ether.^{[2][3]}

General and Physicochemical Properties

The fundamental properties of β -Resorcyaldehyde are summarized in the table below, providing a snapshot of its identity and key physical constants.

Property	Value	Reference(s)
IUPAC Name	2,4-dihydroxybenzaldehyde	[4]
Synonyms	β -Resorcyaldehyde, 4-Formylresorcinol, 2,4-Dihydroxybenzenecarbonal	[4][5][6]
CAS Number	95-01-2	[5][7]
Molecular Formula	$C_7H_6O_3$	[2][5]
Molar Mass	138.12 g/mol	
Appearance	Cream to light brown crystalline powder or flakes	[1]
Density	1.409 g/cm ³	[1][5]
pKa	7.56 \pm 0.18 (Predicted)	[1]
LogP	1.229 - 1.38	[8]
Refractive Index	1.674	[1][5]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]

Thermochemical Data

The thermal properties of a compound are critical for its handling, storage, and application in various chemical processes.

Property	Value	Reference(s)
Melting Point	133 - 138 °C (271.4 - 280.4 °F)	[1] [5] [7] [9] [10]
Boiling Point	350.7 °C at 760 mmHg 220 - 228 °C at 22 mmHg	[1] [5] [7] [9] [10]
Flash Point	165.9 °C	[1] [5]

Solubility Profile

Understanding the solubility is key to designing reaction conditions and purification procedures.

Solvent	Solubility	Reference(s)
Water	Soluble	[1] [2] [5]
Ethanol	Soluble	[2] [5]
Ether	Soluble	[2] [5]
Chloroform	Soluble	[2] [5]
Glacial Acetic Acid	Soluble	[2] [5]
Benzene	Soluble (Difficultly soluble in cold benzene)	[2] [5]
DMSO	Slightly soluble	[1] [8]
Ethyl Acetate	Slightly soluble	[1] [8]
Methanol	Slightly soluble	[1] [8]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of β -Resorcylaldehyde.

Spectrum Type	Key Features	Reference(s)
¹ H NMR (DMSO-d ₆)	Signals expected for aromatic protons (approx. 6.3-7.3 ppm), an aldehyde proton (approx. 10.2 ppm), and two hydroxyl protons (approx. 9.7-11.0 ppm). The exact shifts and coupling patterns depend on the specific environment.	[2]
¹³ C NMR	Peaks expected for aromatic carbons (approx. 104-163 ppm), and a downfield aldehyde carbon (approx. 190-200 ppm).[11] The carbons attached to hydroxyl groups will be shifted downfield.	[7][11]
IR (KBr, cm ⁻¹)	Broad O-H stretching band (phenolic) around 3200-3500 cm ⁻¹ .[12] Aromatic C-H stretching just above 3000 cm ⁻¹ . Strong C=O stretching (aldehyde) around 1640-1690 cm ⁻¹ .[13] Aromatic C=C stretching around 1500-1600 cm ⁻¹ . C-O stretching around 1200-1300 cm ⁻¹ .	[2][12][14]
UV-Vis (Methanol)	Maximum absorption (λ_{max}) is expected due to $\pi \rightarrow \pi^*$ transitions within the aromatic ring and carbonyl group, influenced by the hydroxyl substituents.[15][16] A reported Sadtler UV number is 21982N. [17]	[15][16][17]

Chemical Reactivity and Synthesis

β -Resorcylaldehyde's reactivity is governed by its three functional groups: two phenolic hydroxyl groups and one aldehyde group. The hydroxyl groups are nucleophilic and acidic, while the aldehyde group is electrophilic and can undergo condensation and oxidation reactions. The molecule is stable under normal temperatures and pressures but is sensitive to air, strong oxidizing agents, and strong bases.[3][8]

Logical Framework of Structure-Reactivity

Caption: Relationship between functional groups and chemical properties.

Key Reactions

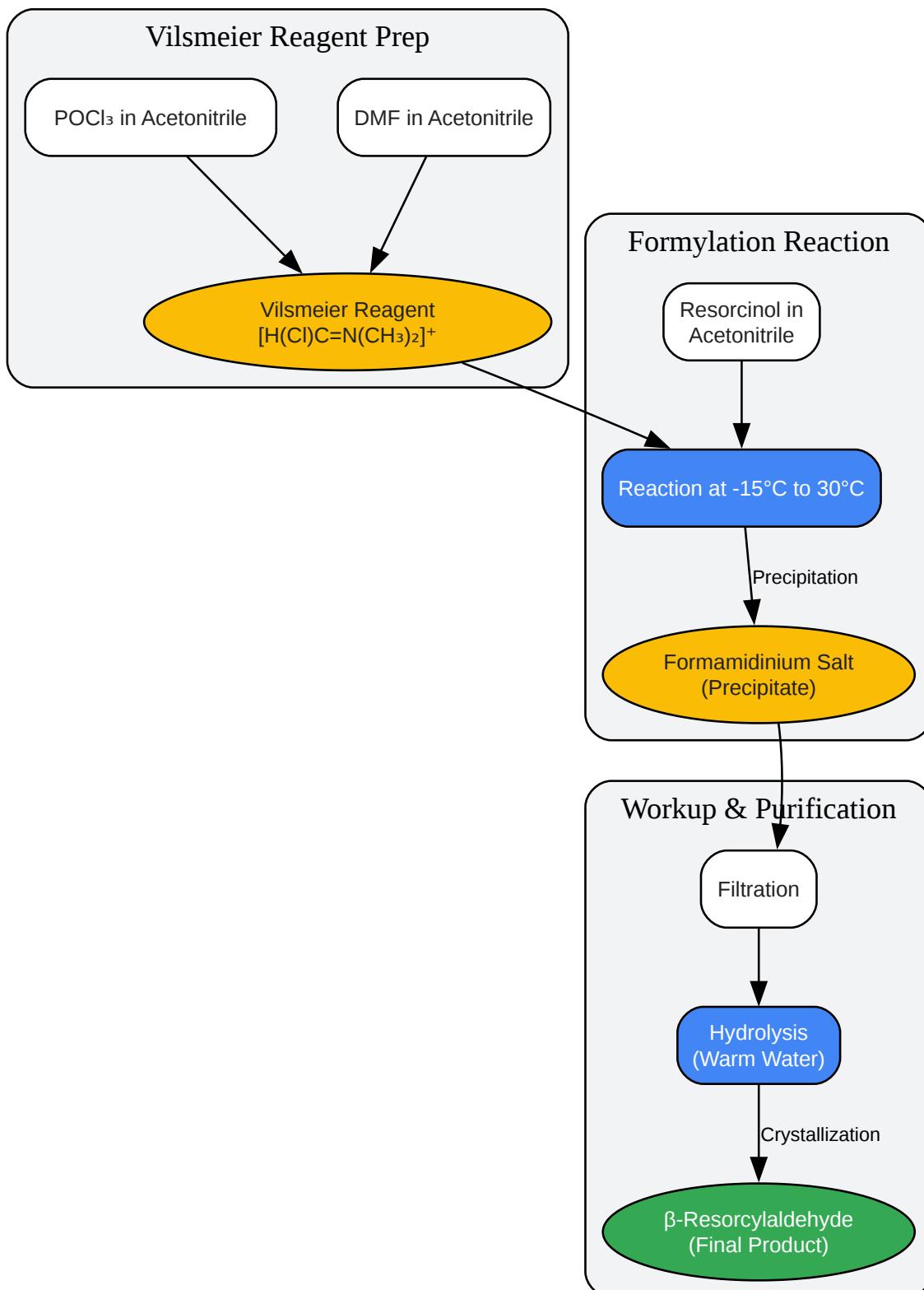
- Regioselective Alkylation/Benzylation: Due to the different acidities of the two hydroxyl groups (the 4-OH is more acidic), it is possible to achieve regioselective alkylation or benzylation at the C4 position under mild basic conditions (e.g., using CsHCO_3 or KF).[3][5][9] This is a crucial reaction for synthesizing derivatives with modified properties.
- Condensation Reactions: The aldehyde group readily reacts with primary amines, hydrazines, and hydrazides to form Schiff bases or hydrazone.[1][18] For example, it undergoes a condensation reaction with isonicotinic acid hydrazide to yield **2,4-dihydroxybenzaldehyde** isonicotinoyl hydrazone.[8]
- Vilsmeier-Haack Formylation: This is a common method for synthesizing β -Resorcylaldehyde from resorcinol.[5][19]

Experimental Protocols

This protocol describes a high-yield synthesis of **2,4-dihydroxybenzaldehyde** from resorcinol.

- Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl_3) in acetonitrile to a solution of dimethylformamide (DMF) in acetonitrile at room temperature.
- Reaction: Cool the Vilsmeier reagent solution to approximately -15 °C.

- Slowly add a solution of resorcinol in acetonitrile to the cooled reagent. Maintain the temperature between -10 °C and 25 °C during the addition.
- After the addition is complete, allow the reaction to warm to 25-30 °C and stir for about 2 hours.
- Isolation: The intermediate Vilsmeier-formamidinium salt precipitates from the solution. Isolate the crystalline salt by filtration.
- Hydrolysis: Convert the isolated salt to **2,4-dihydroxybenzaldehyde** by crystallization from warm water. The final product can be obtained in yields of 69-80%.



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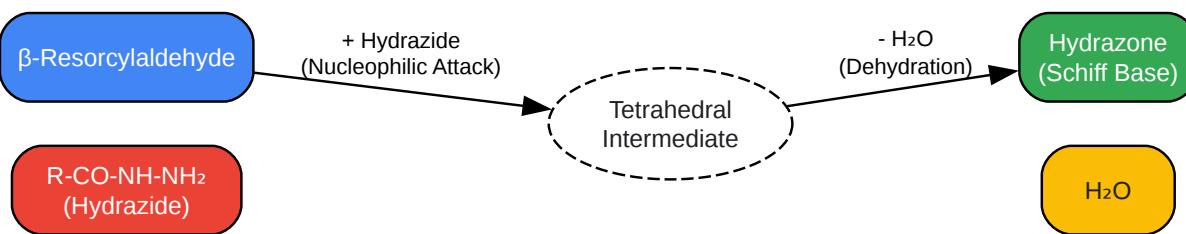
Caption: Workflow for the Vilsmeier-Haack synthesis of β -Resorcylaldehyde.

This protocol achieves selective benzylation at the more acidic 4-hydroxyl position.

- Setup: To a solution of **2,4-dihydroxybenzaldehyde** (1.0 eq.) in acetonitrile, add anhydrous potassium fluoride (KF, 2.0 eq.) or cesium bicarbonate (CsHCO_3 , 3.0 eq.).^{[3][5]}
- Addition: Add benzyl chloride (1.75-3.0 eq.) to the mixture. A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction.^[5]
- Reaction: Heat the reaction mixture to reflux (or 80 °C for CsHCO_3) and stir vigorously for 4-24 hours.^{[3][5]} Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, filter the solid salts.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using an EtOAc/Hexanes gradient) to isolate the 4-benzyloxy-2-hydroxybenzaldehyde product.

This is a general procedure for the condensation reaction with a hydrazide.

- Dissolution: Dissolve equimolar amounts of **2,4-dihydroxybenzaldehyde** and the desired carboxylic acid hydrazide (e.g., isonicotinic hydrazide) in methanol.
- Catalysis: Add a catalytic amount of acetic acid to the solution.
- Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by TLC.
- Isolation: The hydrazone product often precipitates from the solution upon cooling. It can be collected by filtration.
- Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).



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Caption: General pathway for the formation of a hydrazone.

Safety and Handling

β-Resorcyraldehyde is classified as harmful and an irritant. Proper safety precautions must be taken during handling.

- Hazards: Harmful if swallowed (H302). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][20]
- Precautions: Avoid breathing dust (P261).[20] Use in a well-ventilated area.[3] Wear protective gloves, clothing, and eye/face protection.[9]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338).[20]
 - Skin: Wash with plenty of soap and water.[9]
 - Ingestion: Rinse mouth and seek medical attention.[9]
 - Inhalation: Move person to fresh air.[9]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][20] It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[8][9]
- Incompatibilities: Strong oxidizing agents and strong bases.[3][9]

- Disposal: Dispose of in accordance with local regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method.[20]

Applications

β -Resorcylaldehyde is a valuable intermediate in various fields:

- Pharmaceuticals: It is a precursor for synthesizing compounds with antibacterial and antioxidant activities.[5]
- Dyes and Pigments: Used as an intermediate in the dye industry.[5]
- Materials Science: Employed in the synthesis of polymers and chiral liquid crystal dimers.[1]
- Analytical Chemistry: Its derivatives, such as the fluorescent isonicotinoyl hydrazone, can be used as analytical reagents.[8]

Conclusion

β -Resorcylaldehyde is a multifunctional aromatic aldehyde with well-defined physical properties and versatile chemical reactivity. Its synthesis is achievable through established methods like the Vilsmeier-Haack reaction, and its functional groups can be selectively modified to produce a wide range of valuable derivatives. A thorough understanding of its characteristics, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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